molecular formula C16H21N7O2 B2597572 Salor-int l217905-1ea CAS No. 476482-25-4

Salor-int l217905-1ea

Cat. No.: B2597572
CAS No.: 476482-25-4
M. Wt: 343.391
InChI Key: FAOPOJIKSYTPOQ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification

Systematic IUPAC Name

The systematic IUPAC name for Salor-int l217905-1ea is 8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione . This name reflects its purine core structure substituted with imidazole and methylpropenyl groups at specific positions.

Synonyms and Registry Numbers

This compound is recognized by multiple synonyms, including:

  • STL514318
  • AKOS001296460
  • AKOS037491971
  • SR-01000111515.

Its primary registry numbers are:

  • CAS Registry Number : 476482-25-4
  • PubChem CID : 3582482.

Molecular Formula and Weight

The molecular formula is C₁₆H₂₁N₇O₂ , with a molecular weight of 343.38 g/mol . Table 1 summarizes key molecular identifiers.

Table 1: Molecular Identification of this compound

Property Value
Molecular Formula C₁₆H₂₁N₇O₂
Molecular Weight 343.38 g/mol
CAS Number 476482-25-4
XLogP3 1.1

Structural Analysis

2D and 3D Molecular Structure

The compound features a purine backbone (a bicyclic aromatic system) with the following substituents:

  • A 3-imidazol-1-ylpropylamino group at position 8.
  • A methyl group at position 3.
  • A 2-methylprop-2-enyl group at position 7.

The 2D structure is represented by the SMILES notation:
CC(=C)CN1C2=C(N=C1NCCCN3C=CN=C3)N(C(=O)NC2=O)C.
3D conformational analysis reveals flexibility in the propylamino and methylpropenyl side chains, which may influence its molecular interactions.

Key Functional Groups and Stereochemistry

  • Purine core : Provides aromaticity and planar geometry.
  • Imidazole ring : Enhances hydrogen-bonding capacity via nitrogen atoms.
  • Methylpropenyl group : Introduces steric bulk and alkene functionality.
    The compound lacks defined stereocenters, as indicated by zero undefined atom/bond stereocenters .

Physico-Chemical Properties

Solubility and Stability

While experimental solubility data are limited, computed properties suggest:

  • Lipophilicity : XLogP3 of 1.1, indicating moderate hydrophobicity.
  • Polar Surface Area : 97.1 Ų, suggesting moderate solubility in polar solvents.
    Stability is likely influenced by the purine core’s susceptibility to hydrolysis under extreme pH conditions.

Spectroscopic Characteristics

  • UV-Vis : Expected absorption maxima near 260–270 nm due to the purine moiety.
  • Mass Spectrometry : A monoisotopic mass of 343.17567294 Da aligns with its molecular formula.

Table 2: Computed Physico-Chemical Properties

Property Value
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 7
Topological Polar Surface Area 97.1 Ų

Properties

IUPAC Name

8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O2/c1-11(2)9-23-12-13(21(3)16(25)20-14(12)24)19-15(23)18-5-4-7-22-8-6-17-10-22/h6,8,10H,1,4-5,7,9H2,2-3H3,(H,18,19)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOPOJIKSYTPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCCCN3C=CN=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic routes and reaction conditions for Salor-int l217905-1ea are detailed in chemical literature. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by specific reaction conditions to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes.

Chemical Reactions Analysis

Types of Reactions: Salor-int l217905-1ea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Scientific Research Applications

Salor-int l217905-1ea has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, the compound is used to investigate biological pathways and potential therapeutic targets. Additionally, it has applications in industry for developing new materials and chemical processes .

Mechanism of Action

The mechanism of action of Salor-int l217905-1ea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists multiple compounds structurally or functionally related to SALOR-INT L247537-1EA. Below is a comparative analysis based on available

Table 1: Physicochemical and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
SALOR-INT L247537-1EA 372974-19-1 C₂₃H₂₈N₄O₃S₂ 472.62 Sulfonyl (S₂), Amide Industrial/Research
4-Bromomethyltetrahydropyran Not Provided C₆H₁₀BrO ~177.05 (estimated) Bromoalkyl, Ether Synthesis intermediate
3-Hydroxyazetidine Hydrochloride Not Provided C₃H₇NO·HCl ~121.56 (estimated) Hydroxy, Azetidine (4-membered ring) Pharmaceutical research
4-Piperidinopiperidine Not Provided C₁₀H₂₀N₂ ~168.28 (estimated) Bicyclic Amines Catalysis/Organic synthesis
SALOR-INT L365645-1EA 624725-46-8 Not Provided Not Provided Likely halogenated/aromatic Bulk manufacturing

Key Findings:

Structural Complexity: SALOR-INT L247537-1EA exhibits higher molecular weight (472.62 g/mol) and complexity compared to smaller analogs like 3-Hydroxyazetidine Hydrochloride (121.56 g/mol). In contrast, 4-Bromomethyltetrahydropyran’s bromoalkyl group makes it reactive in alkylation reactions, but its lower molecular weight limits thermal stability .

Functional Group Diversity: Compounds like 4-Piperidinopiperidine prioritize nitrogen-rich bicyclic structures, enhancing their utility in coordination chemistry or as ligands. SALOR-INT L247537-1EA’s sulfonyl groups may improve solubility in polar solvents compared to purely hydrocarbon-based analogs .

Thermal Stability: The high boiling point of SALOR-INT L247537-1EA (515.4°C) indicates suitability for high-temperature processes, whereas Schiff base derivatives (e.g., 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1-(2H)-naphthalenone) may decompose under similar conditions due to weaker imine bonds .

Research Implications and Limitations

  • Data Gaps : Detailed properties (e.g., solubility, reactivity) for most analogs are absent in the evidence, limiting direct performance comparisons.
  • Safety Profiles: While SALOR-INT compounds are non-medical, analogs like 2-Amino-3,5-dibromobenzaldehyde (ADBA) may pose handling risks due to bromine content, necessitating further toxicity studies .

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